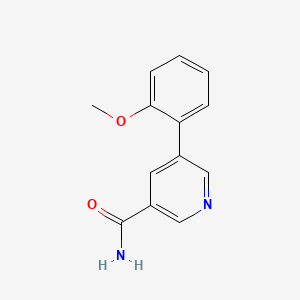

5-(2-Methoxyphenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1356110-76-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)9-6-10(13(14)16)8-15-7-9/h2-8H,1H3,(H2,14,16) |

InChI Key |

UGDGBVCXGWNRHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyphenyl Nicotinamide

Established Synthetic Routes to 5-(2-Methoxyphenyl)nicotinamide

Established routes to 5-arylnicotinamides, including the title compound, typically rely on robust and well-documented reactions, particularly palladium-catalyzed cross-coupling. These methods provide a reliable framework for constructing the core structure.

The synthesis of this compound fundamentally requires two key fragments: a functionalized nicotinamide (B372718) core and a 2-methoxyphenyl moiety. The specific precursors are chosen based on the selected synthetic strategy, which is often a Suzuki-Miyaura cross-coupling reaction.

Key Precursors for Suzuki Coupling:

Pyridine (B92270) Ring Precursor: A 5-halonicotinamide, such as 5-bromonicotinamide , serves as a common starting point. The bromine atom provides a reactive site for the palladium-catalyzed coupling. Alternatively, other halogens (like iodine) or a triflate group can be used. researchgate.netresearchgate.net

Aryl Group Precursor: (2-Methoxyphenyl)boronic acid is the standard coupling partner for introducing the 2-methoxyphenyl group in a Suzuki reaction.

The nicotinamide core itself can be synthesized from various materials. For instance, nicotinic acid can be converted to nicotinamide through amidation. Another industrial route involves the hydrolysis of 3-cyanopyridine . google.com

Below is a table summarizing the primary precursors.

Table 1: Key Precursors in the Synthesis of this compound| Precursor Role | Chemical Name | Formula | Structure |

|---|---|---|---|

| Pyridine Core | 5-Bromonicotinamide | C₆H₅BrN₂O | Br-C₅H₃N-CONH₂ |

| Aryl Group Source | (2-Methoxyphenyl)boronic acid | C₇H₉BO₃ | CH₃O-C₆H₄-B(OH)₂ |

| Nicotinamide Source | Nicotinic Acid | C₆H₅NO₂ | C₅H₄N-COOH |

| Nicotinamide Source | 3-Cyanopyridine | C₆H₄N₂ | C₅H₄N-CN |

A representative multi-step synthesis for this compound is the Suzuki-Miyaura cross-coupling reaction. This sequence is widely used for forming carbon-carbon bonds between aromatic rings.

The general sequence is as follows:

Activation: A palladium(0) catalyst is generated in situ from a palladium(II) precursor.

Oxidative Addition: The palladium(0) catalyst reacts with the 5-halonicotinamide (e.g., 5-bromonicotinamide) to form an organopalladium complex.

Transmetalation: The (2-methoxyphenyl)boronic acid reacts with a base to form a boronate complex, which then transfers the 2-methoxyphenyl group to the palladium complex.

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle.

This palladium-mediated cross-coupling approach is noted for its reliability and good yields. researchgate.net

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing nicotinamide derivatives. These advancements include novel catalytic systems, adherence to green chemistry principles, and high-throughput synthesis techniques.

Beyond traditional palladium catalysts, other metallic and enzymatic catalysts have been explored for the synthesis of nicotinamides.

Copper-Catalyzed Reactions: Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful tool for constructing N-heterocycles. nih.gov For instance, a tandem four-component reaction involving O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) can produce complex nicotinamide derivatives under copper catalysis. nih.gov This strategy allows for the rapid assembly of the core pyridine structure from simpler starting materials.

Enzymatic Catalysis: Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of methyl nicotinate (B505614) derivatives to form nicotinamides. nih.govrsc.org This biocatalytic approach offers high selectivity and operates under mild conditions.

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of nicotinamide synthesis, this has led to the development of biocatalytic methods in sustainable reaction media.

A notable example is the lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor. nih.govrsc.orgsemanticscholar.org This method offers several advantages over traditional batch processing:

Sustainable Solvents: It utilizes environmentally friendly solvents like tert-amyl alcohol. nih.gov

Efficiency: It leads to significantly shorter reaction times and higher product yields. nih.govrsc.org

Reusability: The enzyme catalyst is immobilized and can be easily reused, reducing waste and cost. nih.gov

Table 2: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of Nicotinamide Derivatives nih.gov

| Parameter | Batch Reactor (Shaker) | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Typical Yield | Lower yields | High yields (81.6–88.5%) |

| Catalyst | Novozym® 435 | Novozym® 435 |

| Temperature | 50 °C | 50 °C |

| Solvent | tert-amyl alcohol | tert-amyl alcohol |

This innovative approach represents a promising green and efficient strategy for the production of nicotinamide derivatives. nih.gov

Solid-phase synthesis is a powerful technique for rapidly generating a large number of analogues for screening purposes. In this method, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. The product is washed to remove excess reagents and by-products before being cleaved from the resin at the final step. mdpi.comrsc.org

This technique can be applied to the synthesis of libraries of 5-substituted nicotinamide analogues. For example, a 4-nitrophenyl Wang resin can be functionalized with an amino-nitro compound. Following the reduction of the nitro group, a series of amide coupling steps can be performed to build the desired molecule. mdpi.com This parallel synthesis approach is highly efficient for exploring structure-activity relationships in drug discovery programs by creating diverse sets of related compounds. mdpi.com

Compound Glossary

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromonicotinamide |

| (2-Methoxyphenyl)boronic acid |

| Nicotinic Acid |

| Nicotinamide |

| 3-Cyanopyridine |

| tert-Amyl alcohol |

| Novozym® 435 |

| O-acetyl oximes |

| Ammonium acetate |

| Methyl nicotinate |

Derivatization and Chemical Modification of the this compound Scaffold

The chemical architecture of this compound allows for targeted derivatization at several key positions. These modifications are instrumental in probing the molecular interactions of the compound and in the development of tool compounds for biological investigation.

The nicotinamide portion of the molecule offers multiple sites for chemical alteration, including the amide group and the pyridine ring.

The primary amide (-CONH₂) is a key functional group that can undergo a range of reactions. For instance, it can be hydrolyzed to the corresponding carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid, under acidic or basic conditions. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of a wide array of other functional groups. Esterification or amidation with various alcohols or amines can introduce diverse substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Furthermore, the amide nitrogen can participate in condensation reactions. An acid-mediated one-pot synthesis approach has been reported for the synthesis of nicotinamide-clubbed aliphatic carbo(x/thio)amides by reacting nicotinamide with urea (B33335) or thiourea (B124793) derivatives. researchgate.net This methodology could potentially be applied to this compound to generate novel derivatives.

The pyridine ring itself, being an aromatic system, can undergo electrophilic substitution reactions. wikipedia.org However, the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making these reactions less facile than in benzene. libretexts.org Reactions such as nitration, halogenation, and sulfonation would require harsh conditions and are expected to proceed at the positions meta to the nitrogen atom and ortho or para to the activating 2-methoxyphenyl group, although the electronic interplay between the two rings complicates regiochemical predictions. quimicaorganica.org

Table 1: Potential Functionalization Reactions at the Nicotinamide Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 5-(2-Methoxyphenyl)nicotinic acid |

| Esterification (from acid) | R-OH, acid catalyst | 5-(2-Methoxyphenyl)nicotinate ester |

| Amidation (from acid) | R-NH₂, coupling agent | N-substituted-5-(2-Methoxyphenyl)nicotinamide |

| Condensation | Urea/Thiourea, dil. HCl | N-carbamoyl/carbamothioyl-5-(2-methoxyphenyl)nicotinamide derivatives |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-5-(2-methoxyphenyl)nicotinamide |

Modifications of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group provides another handle for chemical modification, primarily through reactions involving the methoxy (B1213986) group and the phenyl ring.

A key transformation is the O-demethylation of the methoxy group to yield the corresponding phenol (B47542), 5-(2-hydroxyphenyl)nicotinamide. wikipedia.org This reaction can be achieved using various reagents, with boron tribromide (BBr₃) being a common and effective choice for cleaving aryl methyl ethers. chem-station.com Other reagents like aluminum chloride (AlCl₃) or strong acids such as 47% hydrobromic acid (HBr) can also be employed. chem-station.com The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.

The phenyl ring of the 2-methoxyphenyl substituent is susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at positions ortho and para to the methoxy group (positions 3, 5, and the sterically hindered position 1 of the phenyl ring are not favored). This allows for the introduction of various functional groups such as nitro, halogen, or acyl groups onto the phenyl ring, leading to a diverse set of derivatives.

Table 2: Potential Modifications of the 2-Methoxyphenyl Substituent

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Demethylation | BBr₃, CH₂Cl₂ | 5-(2-Hydroxyphenyl)nicotinamide |

| Etherification (of phenol) | R-X, base | 5-(2-Alkoxyphenyl)nicotinamide |

| Electrophilic Halogenation | X₂ (e.g., Br₂), Lewis acid | 5-(Halogenated-2-methoxyphenyl)nicotinamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(Acylated-2-methoxyphenyl)nicotinamide |

Formation of Prodrugs or Bioconjugates for Research Purposes

To enhance the research utility of this compound, prodrugs or bioconjugates can be designed and synthesized. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to improve properties such as solubility, stability, or to achieve targeted delivery.

A common strategy for creating prodrugs of compounds containing an amide or carboxylic acid functionality is to form esters or amides that are cleavable by enzymes in vivo. For example, if this compound is hydrolyzed to its corresponding nicotinic acid derivative, this carboxylic acid could be esterified with a promoiety that is recognized and cleaved by cellular esterases. A study on niacin (nicotinic acid) demonstrated the synthesis of a prodrug by conjugating it to chenodeoxycholic acid via a lysine (B10760008) linker to target the apical sodium-dependent bile acid transporter (ASBT). nih.gov A similar strategy could be explored for 5-(2-methoxyphenyl)nicotinic acid.

Bioconjugation involves linking the molecule to a biomolecule, such as a peptide, antibody, or a fluorescent dye. This is a powerful tool for studying the mechanism of action, distribution, and target engagement of the compound. For instance, attaching a fluorescent tag to this compound would enable its visualization within cells or tissues using fluorescence microscopy. The point of attachment could be a functional group introduced through the derivatization strategies described above, such as the phenolic hydroxyl group obtained from O-demethylation or a functionalized linker attached to the nicotinamide nitrogen.

The design of such conjugates requires careful consideration of the linker, as its nature can influence the stability and biological activity of the resulting bioconjugate. The nicotinamide scaffold itself is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a central role in cellular metabolism and signaling. patsnap.comlibretexts.org This inherent biological relevance makes the development of bioconjugates of nicotinamide derivatives an area of significant interest for chemical biology research.

Table 3: Potential Prodrug and Bioconjugate Strategies

| Strategy | Approach | Potential Application |

| Prodrug Formation | Esterification of the corresponding nicotinic acid with a promoiety. | Enhanced solubility, stability, or targeted delivery. |

| Bioconjugation | Attachment of a fluorescent dye via a linker to a functionalized derivative. | Visualization of cellular uptake and distribution. |

| Bioconjugation | Coupling to a carrier peptide or antibody. | Targeted delivery to specific cell types or tissues. |

Pre Clinical Biological Evaluation and Pharmacological Potential of 5 2 Methoxyphenyl Nicotinamide

In Vivo Studies of 5-(2-Methoxyphenyl)nicotinamide in Animal Models

Rodent Models for Investigating this compound Effects

It is possible that research on this compound exists but has not been made public, or that it is in very early stages of development and has not yet been published in peer-reviewed literature. Future research may shed light on the biological properties of this compound.

Non-Rodent Animal Models for Pharmacological Assessment of this compound

There is currently no publicly available scientific literature detailing the pharmacological assessment of this compound in any non-rodent animal models. Research on nicotinamide (B372718) and its derivatives has been conducted in various species, including rodents and humans, to understand their general pharmacokinetic and pharmacodynamic properties. However, specific studies utilizing non-rodent models such as canines, primates, or other species to evaluate this compound have not been reported. The absence of such data prevents any analysis of inter-species differences in metabolism, efficacy, or systemic responses that would be crucial for further development.

Systemic Responses and Organ-Specific Effects of this compound in Vivo (Animal)

Detailed in vivo studies characterizing the systemic responses and organ-specific effects of this compound in animals are not described in the available scientific literature. While general studies on nicotinamide suggest a range of biological activities, including influences on cellular metabolism and inflammation, the specific impact of the 2-methoxyphenyl substitution at the 5-position of the nicotinamide core on organ systems has not been elucidated. Information regarding its effects on major organs such as the liver, kidney, heart, and central nervous system is essential for a preclinical evaluation but is currently absent from published research.

Pharmacokinetic Profiles of this compound in Animal Models

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME) in any animal model, has not been detailed in the accessible scientific literature. Understanding these parameters is fundamental to determining the compound's bioavailability and dosing regimens for further studies. Without this crucial information, the therapeutic potential and safety profile of this compound cannot be adequately assessed.

Molecular Mechanisms of Action of 5 2 Methoxyphenyl Nicotinamide

Identification of Molecular Targets for 5-(2-Methoxyphenyl)nicotinamide

There is no available research on the specific molecular targets of this compound.

Protein-Ligand Interaction Studies (e.g., target binding assays)

No protein-ligand interaction studies or target binding assays for this compound have been published in the scientific literature. Therefore, data on its binding affinity or specificity for any protein target is non-existent.

Enzyme Kinetics and Inhibition Mechanisms of this compound

There are no available studies on the enzyme kinetics or inhibition mechanisms of this compound. As such, its effects on enzyme activity, including any potential inhibitory constants (e.g., IC₅₀, Kᵢ), remain unknown.

Elucidation of Cellular Signaling Pathways Modulated by this compound

The impact of this compound on cellular signaling pathways has not been documented.

Transcriptomic and Proteomic Analysis Following this compound Exposure

No transcriptomic or proteomic studies have been conducted to analyze the changes in gene or protein expression following cellular exposure to this compound.

Impact of this compound on Key Signal Transduction Cascades

There is no information available regarding the impact of this compound on any key signal transduction cascades.

Phenotypic Changes Induced by this compound at the Cellular and Subcellular Levels

Detailed research findings on the phenotypic changes induced by this compound at the cellular and subcellular levels are not available.

Following a comprehensive review of publicly available scientific literature, no specific research data was found on the molecular mechanisms of action of the chemical compound this compound.

Extensive searches were conducted to identify studies detailing the effects of this specific compound on:

Cellular Proliferation and Apoptosis Modulation

Despite a thorough investigation across multiple scientific databases and search engines, no peer-reviewed articles, scholarly papers, or research findings directly investigating this compound in these contexts could be located. The search for information on the synthesis and biological evaluation of this particular compound also did not yield any results containing the requested mechanistic details.

Therefore, it is not possible to provide an article on the molecular mechanisms of action of this compound as outlined in the user's request, due to the apparent lack of available scientific research on this specific molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Methoxyphenyl Nicotinamide Derivatives

Design and Synthesis of 5-(2-Methoxyphenyl)nicotinamide Analogues for SAR Elucidation

The design and synthesis of analogues of this compound are foundational to understanding its SAR. This process involves the strategic chemical modification of different parts of the molecule to probe the key interactions responsible for its biological effects. General synthetic strategies often involve coupling reactions between a substituted nicotinic acid derivative and an appropriate amine or, alternatively, forming the biaryl bond through cross-coupling reactions. nih.gov

A general synthetic route to achieve these variations often starts with a suitably substituted nicotinic acid, which is then activated and coupled with an amine. nih.gov Another approach involves the synthesis of a substituted pyridine (B92270) C-nucleoside analogue of nicotinamide (B372718). nih.gov

Table 1: Hypothetical Substituent Variations on the Nicotinamide Ring and Their Potential Impact on Activity

| Position of Substitution | Substituent | Rationale for Variation | Potential Impact on Activity |

| 2-position | -Cl, -CH3 | To probe steric and electronic effects near the biaryl linkage. | Altered dihedral angle, potential clash with binding pocket. |

| 4-position | -F, -CF3 | To modulate the pKa of the pyridine nitrogen and electronic density. | Changes in binding affinity and metabolic stability. |

| 6-position | -NH2, -OH | To introduce hydrogen bond donor/acceptor capabilities. | Formation of new interactions with the biological target. |

| Amide Nitrogen | -CH3, -Cyclopropyl | To increase lipophilicity and explore steric tolerance. | Enhanced cell permeability, potential loss of key hydrogen bond. |

It is important to note that these are generalized examples, and the actual impact of any substitution is highly dependent on the specific biological target and its binding site architecture.

The 2-methoxyphenyl group is another critical component of the scaffold, and its modification provides valuable insights into the SAR. Key areas for modification include the position and nature of the methoxy (B1213986) group, as well as the introduction of other substituents on the phenyl ring.

Position of the Methoxy Group: Moving the methoxy group from the ortho to the meta or para position can dramatically alter the conformation of the molecule and its ability to fit into a binding pocket.

Replacement of the Methoxy Group: Substituting the methoxy group with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) can probe the steric limits of the binding site. Replacement with a hydroxyl group can introduce a hydrogen bond donor, while a trifluoromethoxy group can alter the electronic properties and lipophilicity.

Substitution on the Phenyl Ring: Introducing additional substituents, such as halogens, small alkyl groups, or cyano groups, at various positions on the phenyl ring can fine-tune the electronic and steric properties of this moiety. nih.gov

Table 2: Hypothetical Modifications of the Methoxyphenyl Moiety and Their Potential Effects

| Modification | Rationale | Potential Effect |

| Shifting methoxy to 3- or 4-position | To explore the required conformation for activity. | Loss or gain of activity due to altered spatial arrangement. |

| Replacing -OCH3 with -OH | To introduce a hydrogen bond donor. | Potential for new hydrogen bonding interactions with the target. |

| Replacing -OCH3 with -OCF3 | To increase lipophilicity and electron-withdrawing character. | Improved metabolic stability and altered binding affinity. |

| Adding a 4-fluoro substituent | To modulate electronic properties and potentially block metabolism. | Enhanced binding affinity and improved pharmacokinetic profile. |

The synthesis of these analogues typically involves Suzuki or other palladium-catalyzed cross-coupling reactions between a boronic acid derivative of the modified phenyl ring and a halogenated nicotinamide precursor. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical or chemical properties. nih.gov In the context of this compound, several bioisosteric replacements can be envisioned.

Nicotinamide Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even a substituted thiophene (B33073) ring. u-tokyo.ac.jp This can alter the pKa, dipole moment, and hydrogen bonding capacity of the core structure.

Amide Bioisosteres: The carboxamide group is a common site for bioisosteric replacement. It can be substituted with groups like a tetrazole, an oxadiazole, or a sulfonamide. cambridgemedchemconsulting.comnih.gov These replacements can offer different hydrogen bonding patterns and improved metabolic stability.

Methoxyphenyl Bioisosteres: The 2-methoxyphenyl group can be replaced by other aromatic or heteroaromatic rings. For example, a furan (B31954) or thiophene ring could mimic the spatial arrangement of the phenyl ring while offering different electronic properties. nih.gov Replacing the methoxy group with a bioisostere like a methylthio group or a difluoromethyl group can also be explored.

Table 3: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Nicotinamide | Pyrimidine, Pyrazine | To modify the nitrogen arrangement and electronic distribution. |

| Carboxamide | Tetrazole, Oxadiazole | To mimic the hydrogen bonding properties with improved metabolic stability. |

| Phenyl Ring | Thiophene, Furan | To explore different aromatic systems with altered electronics. |

| Methoxy Group | Methylthio, Difluoromethyl | To fine-tune lipophilicity and metabolic stability. |

The synthesis of these bioisosteric analogues requires specific synthetic routes tailored to the chosen replacement. For example, the synthesis of a tetrazole analogue would involve the reaction of a nitrile precursor with an azide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the key molecular features that govern the activity of this compound derivatives and for predicting the activity of novel, unsynthesized analogues. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Once the descriptors are calculated, a statistical method is used to select a subset of descriptors that are most correlated with the biological activity. researchgate.net Common methods for descriptor selection include stepwise multiple linear regression and genetic algorithms. researchgate.net

After selecting the relevant descriptors, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a common technique used to build a linear QSAR model. arxiv.org More advanced, non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be employed to capture more complex relationships. nih.gov

Table 4: Examples of Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and size. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Hydrophobic | LogP | Partitioning between octanol (B41247) and water. |

The quality of the developed QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated R² (q²), which measures the predictive ability of the model. arxiv.org

A well-validated QSAR model can be a powerful tool for predicting the biological activity of newly designed this compound analogues before their synthesis and testing. nih.govunc.edu This can significantly save time and resources in the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

The predictive power of a QSAR model is typically evaluated using an external test set of compounds that were not used in the model development. researchgate.net The model's ability to accurately predict the activity of these external compounds provides confidence in its utility for virtual screening.

For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that high activity is associated with:

A specific range of lipophilicity (LogP).

The presence of a hydrogen bond acceptor at a particular position on the nicotinamide ring.

A certain steric bulk in the substituent on the methoxyphenyl ring.

This information can then be used to design new analogues that are optimized for these properties, with a higher probability of exhibiting the desired biological activity. It is crucial to remember that QSAR models are only as good as the data they are built upon and should be used as a guide in conjunction with medicinal chemistry expertise. mdpi.com

Identification of Key Pharmacophoric Features of this compound

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary for its interaction with a specific biological target. For this compound, these features can be dissected into three main components: the nicotinamide core, the amide linker, and the 2-methoxyphenyl substituent.

The nicotinamide core itself is a critical pharmacophoric element. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in a protein target.

The 5-aryl substituent , in this case, the 2-methoxyphenyl group , plays a significant role in defining the compound's biological activity and properties. The phenyl ring can engage in hydrophobic and van der Waals interactions with the target protein. The position of the methoxy group is particularly crucial. The ortho-methoxy group can influence the molecule's conformation by inducing a twist in the torsional angle between the pyridine and phenyl rings due to steric hindrance. This non-planar conformation can be a determining factor for activity and selectivity. For instance, in a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, a non-planar molecular conformation was found to be favorable for enhancing antitumor potency. nih.gov The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, further anchoring the ligand in the active site. Moreover, the methoxy group can modulate the compound's metabolic stability and pharmacokinetic profile. The incorporation of a methoxyphenyl moiety can influence a compound's solubility and its ability to interact with specific enzymes or receptors. ontosight.ai

Impact of Structural Modifications on Biological Activity and Selectivity (Pre-clinical)

Preclinical studies on various nicotinamide derivatives have shed light on how structural modifications can impact their biological activity and selectivity. These findings provide a framework for predicting the effects of similar modifications on the this compound scaffold.

Modifications to the Nicotinamide Ring:

Substituents on the nicotinamide ring can profoundly affect biological activity. For instance, in a study of nicotinamide derivatives as antifungal agents, the introduction of an amino group at the 2-position of the nicotinamide ring was found to be critical for activity. nih.govnih.gov This suggests that modifying the electronic properties and hydrogen bonding potential of the pyridine ring can lead to significant gains in potency.

Modifications to the Amide Linker:

Alterations to the amide linker are a common strategy in medicinal chemistry. While the core amide group is often retained for its hydrogen bonding capabilities, modifications to the nitrogen or carbonyl can influence activity. For example, N-alkylation would remove the hydrogen bond donating capacity, which could be detrimental or beneficial depending on the specific target interactions.

Modifications to the 5-Aryl Substituent:

The nature and substitution pattern of the aryl group at the 5-position are key determinants of activity and selectivity. In the context of this compound, modifications to the methoxyphenyl ring could involve:

Position of the Methoxy Group: Moving the methoxy group from the ortho to the meta or para position would alter the conformational twist between the two aromatic rings, which could significantly impact binding affinity.

Addition of Other Substituents: Introducing other functional groups such as halogens, alkyls, or trifluoromethyl groups to the phenyl ring can influence its electronic properties, hydrophobicity, and steric profile. These changes can fine-tune the interactions with the target protein. For example, in a series of nicotinamide derivatives designed as succinate (B1194679) dehydrogenase inhibitors, different substituents on the phenyl ring led to varying levels of fungicidal activity. nih.gov

The following table summarizes the structure-activity relationships of various nicotinamide derivatives from preclinical studies, which can serve as a guide for the potential impact of modifications on a this compound scaffold.

| Compound/Series | Modification | Biological Activity | Key Findings |

| Antifungal Nicotinamides | Introduction of an amino group at the 2-position of the nicotinamide ring. nih.govnih.gov | Antifungal activity against Candida albicans. nih.govnih.gov | The amino group was critical for potent antifungal activity. nih.govnih.gov |

| Antifungal Nicotinamides | Varying substituents on the N-phenyl ring. nih.gov | Antifungal activity against Candida albicans. nih.gov | The position of an isopropyl group on the phenyl ring was crucial for activity. nih.gov |

| Antitumor Pyridin-2-amines | N-alkylation of the amine linker to create tertiary amines. nih.gov | Cytotoxic activity against human tumor cell lines. nih.gov | Induced a non-planar conformation, which was favorable for enhanced antitumor potency. nih.gov |

| Fungicidal SDH Inhibitors | Introduction of a diarylamine-modified scaffold. nih.gov | Fungicidal activity against various phytopathogenic fungi. nih.gov | The nature of the diarylamine scaffold influenced the level of inhibition of the succinate dehydrogenase (SDH) enzyme. nih.gov |

These examples underscore the importance of systematic structural modifications in optimizing the biological activity and selectivity of nicotinamide-based compounds. For this compound, a focused medicinal chemistry effort involving modifications at the key pharmacophoric sites would be essential to explore its full therapeutic potential.

Computational Chemistry and in Silico Approaches in 5 2 Methoxyphenyl Nicotinamide Research

Molecular Docking and Ligand-Protein Interaction Studies of 5-(2-Methoxyphenyl)nicotinamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein target.

Identification of Putative Binding Pockets

Without specific research, the putative binding pockets for this compound on any given protein target remain unidentified. This process would typically involve docking the compound against a library of known protein structures to find potential binding sites.

Prediction of Binding Affinity and Mode

The binding affinity, often expressed as a binding energy or inhibition constant (Ki), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with any protein target have not been reported in the literature.

Molecular Dynamics Simulations for this compound and Target Complexes

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. This technique can be used to study the flexibility of a ligand and the stability of a ligand-protein complex.

Conformational Analysis of this compound

A conformational analysis of this compound, which would describe its flexibility and the different shapes it can adopt, has not been published.

Stability and Dynamics of Ligand-Target Interactions

As no specific protein targets have been identified and studied, there is no data on the stability and dynamics of any potential ligand-target interactions for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound (In Silico)

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in assessing the drug-likeness of a molecule. There are no published in silico ADMET prediction results specifically for this compound. A hypothetical table of ADMET properties is provided below to illustrate the type of data that would be generated from such a study.

Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value |

| Molecular Weight | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Polar Surface Area | Data not available |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| CYP450 2D6 Inhibition | Data not available |

| Ames Mutagenicity | Data not available |

| hERG Inhibition | Data not available |

In Silico Permeability and Solubility Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico tools provide early-stage predictions of these properties, including permeability and aqueous solubility, which are key determinants of oral bioavailability.

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is a prerequisite for oral drug activity. Computational models are used to predict this permeability, often correlating with results from cell-based assays like the Caco-2 model. nih.gov These models calculate various molecular descriptors, such as the number of hydrogen bond donors and acceptors, molecular weight, and polar surface area, to estimate a compound's apparent permeability (Papp). nih.gov For this compound, these predictions would assess its likelihood of being well-absorbed after oral administration.

Solubility: Aqueous solubility is another fundamental property affecting drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. Computational methods, such as those based on atomic logP contributions (e.g., XLogP3, ALOGPS), predict the solubility of a compound in water. nih.gov These predictions for this compound are essential for guiding formulation strategies and interpreting results from in vitro assays. The nicotinamide (B372718) component itself is known to be very soluble in water. nih.gov

Below is a table of predicted physicochemical properties for this compound relevant to its permeability and solubility, as would be generated by common computational platforms.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 228.25 g/mol | Influences diffusion and overall size; generally favorable if <500 g/mol. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates lipophilicity; affects permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Predicts membrane permeability; values <140 Ų are associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the amide -NH2) | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from the methoxy (B1213986) oxygen, pyridine (B92270) nitrogen, and amide oxygen) | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | ~ -3.0 | Predicts solubility in water; a value > -4 is often considered soluble. |

Metabolic Site Predictions and Enzyme Interaction Modeling

Understanding how this compound is metabolized is key to predicting its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict which parts of the molecule are most susceptible to metabolic transformation and how it might interact with metabolic enzymes.

Metabolic Site Prediction: The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. Computational models can predict the "sites of metabolism" (SoMs) on a molecule by evaluating the reactivity of each atom, particularly its susceptibility to oxidation by CYP enzymes. For this compound, likely metabolic pathways would include O-demethylation of the methoxy group, aromatic hydroxylation on either phenyl ring, and potential modifications to the nicotinamide core. The nicotinamide moiety itself is a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) and is primarily metabolized via the salvage pathway, involving enzymes like nicotinamide phosphoribosyltransferase (NAMPT). nih.gov

Enzyme Interaction Modeling: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Docking this compound into the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6) can help predict which enzymes are responsible for its metabolism. Furthermore, nicotinamide is a known inhibitor of Sir2 (sirtuin) deacetylases through a mechanism that involves intercepting a key reaction intermediate. nih.gov Docking studies of this compound with enzymes like Sir2 or NAMPT could reveal whether it retains the ability to interact with these important targets and how the addition of the 2-methoxyphenyl group influences this binding. nih.govnih.gov

The table below outlines the potential metabolic hotspots on the this compound molecule as would be identified by predictive software.

| Potential Site of Metabolism | Metabolic Reaction | Primary Enzyme Family | Potential Consequence |

|---|---|---|---|

| Methoxy Group (-OCH3) | O-Demethylation | Cytochrome P450 (CYP) | Formation of a phenol (B47542) metabolite, which may have different activity or be further conjugated. |

| Phenyl Ring (Methoxyphenyl) | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Introduction of a hydroxyl group, increasing polarity and facilitating excretion. |

| Pyridine Ring | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Formation of a pyridone metabolite, a common pathway for nicotinamide-like compounds. |

| Nicotinamide Moiety | N-methylation | Nicotinamide N-methyltransferase (NNMT) | Formation of a methylated product, altering the compound's properties and interactions. nih.gov |

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a starting point, or "scaffold," for the discovery of new and improved molecules. Computational techniques like de novo design and virtual screening are powerful methods for exploring the chemical space around this central framework. nih.gov

De Novo Drug Design: This computational approach generates novel molecular structures from the ground up, either by assembling fragments or by growing a molecule atom-by-atom within a target's binding site. mdpi.combenevolent.com Using the this compound scaffold as a base, de novo design algorithms could suggest modifications to improve binding affinity, selectivity, or pharmacokinetic properties. For instance, if a crystal structure of a target protein is available, the algorithm could explore different substituents on the phenyl or pyridine rings to optimize interactions with specific amino acid residues in the binding pocket. researchgate.net

Virtual Screening: Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net When based on a known active compound like this compound, this process is often called ligand-based virtual screening.

The process involves:

Scaffold Definition: The core structure of this compound is defined as the query scaffold.

Similarity Searching: A database of millions of virtual compounds is searched for molecules that are structurally similar to the query. This can be done using 2D similarity, which compares chemical fingerprints, or 3D similarity, which considers the shape and electrostatic properties of the molecule. nih.gov

Scaffold Hopping: More advanced techniques aim to find compounds with different core scaffolds but which present the same key interacting features, a process known as scaffold hopping. mdpi.com This is valuable for discovering novel chemical classes and moving into new intellectual property space. nih.gov

Docking and Scoring: The hits from the similarity search are then often docked into the active site of the target protein to predict their binding mode and affinity, helping to prioritize which new compounds should be synthesized and tested in the lab. nih.govresearchgate.net

This approach allows researchers to efficiently identify a diverse set of new compounds that retain the desirable biological activity of the original scaffold while potentially offering improved properties. nih.gov

The following table summarizes a typical workflow for a virtual screening campaign based on the this compound scaffold.

| Step | Description | Computational Tools Used | Objective |

|---|---|---|---|

| 1. Query Definition | The 3D structure and pharmacophore features of this compound are defined. | Molecular modeling software (e.g., Maestro, MOE) | To create a robust search query representing the key chemical features. |

| 2. Database Selection | A large virtual compound library (e.g., ZINC, Enamine REAL) is chosen for screening. | Public or commercial compound databases | To ensure a diverse chemical space is explored. |

| 3. Ligand-Based Screening | The library is filtered using 2D or 3D similarity metrics against the query scaffold. nih.gov | Fingerprint analysis (e.g., ECFP4), shape similarity (e.g., ROCS) | To rapidly identify compounds with similar structures or shapes. |

| 4. Structure-Based Screening (Optional) | Hits from step 3 are docked into the binding site of a target protein. nih.gov | Docking software (e.g., Glide, AutoDock) | To predict binding affinity and pose, and to filter out non-binders. |

| 5. Hit Prioritization | Compounds are ranked based on similarity scores, docking scores, and predicted ADME properties. | Scoring functions, ADME prediction models | To select a small, diverse set of promising candidates for laboratory synthesis and testing. |

Advanced Analytical Techniques in the Study of 5 2 Methoxyphenyl Nicotinamide

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 5-(2-Methoxyphenyl)nicotinamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For this compound, ¹H NMR would identify the number and environment of all hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methoxy-substituted phenyl ring, the amide group, and the methoxy (B1213986) group itself. The coupling patterns between adjacent protons would help to confirm their relative positions. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the aromatic carbons, the amide carbonyl carbon, and the methoxy carbon.

While specific NMR data for this compound is not readily found, data for the parent compound, nicotinamide (B372718), provides a reference for the expected signals of the nicotinoyl moiety. nih.gov For instance, in the ¹H NMR spectrum of nicotinamide, the protons of the pyridine ring appear at specific chemical shifts. nih.gov

Table 1: Representative ¹H NMR Data for Nicotinamide

| Proton | Chemical Shift (ppm) |

|---|---|

| H2 | ~8.9 |

| H4 | ~8.2 |

| H5 | ~7.5 |

| H6 | ~8.7 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides valuable structural information.

The expected molecular ion peak [M]⁺ for this compound would correspond to its molecular weight. Fragmentation would likely involve the cleavage of the amide bond and the bond between the two aromatic rings, yielding characteristic fragment ions that can be used to piece together the molecular structure. Studies on related nicotinamide derivatives have utilized ESI-MS to characterize newly synthesized compounds. nih.gov

Table 2: Key Mass Spectrometry Data for Nicotinamide

| Parameter | Value |

|---|---|

| Formula | C₆H₆N₂O |

| Exact Mass | 122.0480 |

| Molecular Weight | 122.12 |

| Key Fragment (m/z) | 78 (Pyridine ring) |

Data is for the parent compound, nicotinamide.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, the C-O stretching of the methoxy group, and the C=C and C=N stretching of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in this compound would result in characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings. For nicotinamide, the UV spectrum shows absorption maxima that are slightly affected by the pH of the medium. researchgate.net

Table 3: Spectroscopic Data for Nicotinamide

| Technique | Characteristic Absorption |

|---|---|

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=O stretch) |

| UV-Vis (nm) | ~260 |

Data is for the parent compound, nicotinamide, and values are approximate.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound and for quantifying their concentration in research samples. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. HPLC methods have been extensively developed for the analysis of nicotinamide in various matrices. nih.gov

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC would likely require high temperatures that could lead to thermal degradation.

However, GC could be applicable for the analysis of volatile impurities or for the analysis of the compound after derivatization to a more volatile form. For instance, the amide group could be derivatized to increase volatility. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural identification of the components of a mixture. The applicability of GC for this compound would depend on the specific research question and the nature of the sample matrix.

X-ray Crystallography for this compound and Its Co-crystals

The precise three-dimensional atomic arrangement of a pharmaceutical compound is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials. While specific crystallographic data for this compound is not publicly available, the extensive research on its parent molecule, nicotinamide, provides a robust framework for understanding the potential crystalline forms and intermolecular interactions that this compound might exhibit.

Nicotinamide is renowned for its rich polymorphism, with at least nine different crystalline forms identified. nih.govresearchgate.netamazonaws.com This phenomenon, where a compound exists in multiple crystal structures, highlights the importance of comprehensive crystallographic analysis in pharmaceutical development. The various polymorphs of nicotinamide display different thermodynamic stabilities and physical properties, which can be critical for formulation and efficacy. nih.gov

Furthermore, the propensity of nicotinamide to form co-crystals with various active pharmaceutical ingredients (APIs) is well-documented. researchgate.net Co-crystals are multi-component crystalline solids where at least two different molecules are present in the same crystal lattice. This strategy is often employed to enhance the physicochemical properties of a drug substance. Given this precedent, it is highly probable that this compound could also be a viable candidate for co-crystal formation.

A hypothetical crystallographic analysis of a this compound co-crystal would involve the following key parameters, as illustrated in the table below, which is based on data from known nicotinamide co-crystals:

Table 1: Representative Crystallographic Data for a Hypothetical this compound Co-crystal

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.450 |

| R-factor | < 0.05 |

Bioanalytical Method Development for this compound in Biological Matrices (Animal Models Only)

The development and validation of robust bioanalytical methods are paramount for the quantitative determination of drug concentrations in biological fluids and tissues. This is a critical step in preclinical pharmacokinetic and pharmacodynamic studies. For this compound, while specific methods are not detailed in published literature, established protocols for the analysis of nicotinamide and its derivatives in animal models can be adapted. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and speed. nih.govcam.ac.ukmdpi.comnih.gov

A typical bioanalytical method for the quantification of this compound in rat plasma would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. For a compound like this compound in rat plasma, protein precipitation is a common and effective technique. nih.gov This would involve adding a solvent such as acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte. mdpi.com

Chromatographic Separation: The extracted sample would then be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is frequently used for the separation of small molecules like nicotinamide derivatives. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run under a gradient elution program to ensure optimal separation from endogenous plasma components. mdpi.comnih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte would be introduced into a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically employed for nicotinamide-related compounds. cam.ac.uk The quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and a suitable internal standard are monitored. This provides a high degree of selectivity and sensitivity.

The validation of the bioanalytical method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. The table below outlines the typical parameters for a validated LC-MS/MS method for a nicotinamide derivative in rat plasma.

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method in Rat Plasma

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by internal standard |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |

The successful development and validation of such a bioanalytical method would enable the accurate measurement of this compound concentrations in plasma samples from preclinical animal studies, providing essential data for understanding its pharmacokinetic profile.

Emerging Therapeutic Applications and Future Research Directions for 5 2 Methoxyphenyl Nicotinamide

Conceptualization of 5-(2-Methoxyphenyl)nicotinamide as a Lead Compound for Specific Disease Areas (Based on pre-clinical data)

Currently, there is a notable absence of publicly available preclinical data for this compound. This lack of foundational research means that its conceptualization as a lead compound for any specific disease area remains speculative. The initial step in this process would involve broad in vitro screening against a diverse panel of cell lines and molecular targets to identify any preliminary biological activity.

The nicotinamide (B372718) scaffold, a core component of this compound, is known to interact with a variety of enzymes, including sirtuins and PARPs (Poly (ADP-ribose) polymerases), which are implicated in cellular metabolism, DNA repair, and inflammation. The presence of the 2-methoxyphenyl group introduces a distinct structural motif that could confer selectivity and potency for specific biological targets. Future preclinical studies would need to systematically evaluate its effects in disease models relevant to cancer, neurodegenerative disorders, and metabolic diseases, where nicotinamide derivatives have previously shown promise.

Opportunities for Combination Therapies Involving this compound (Pre-clinical Rationale)

The exploration of this compound in combination therapies is contingent on identifying its primary mechanism of action. Once a validated biological target is established, a rational basis for combination strategies can be formulated.

For instance, if preclinical evidence were to suggest an inhibitory effect on a specific cancer-related kinase, combining it with standard-of-care chemotherapeutic agents or other targeted therapies could be investigated. The preclinical rationale would be to assess for synergistic or additive effects, with the goal of enhancing therapeutic efficacy or overcoming drug resistance. Such studies would typically involve in vitro cell-based assays to determine combination indices, followed by in vivo studies in animal models to confirm the therapeutic benefit. At present, the lack of preclinical data on this compound prevents the formulation of any specific combination therapy hypotheses.

Unexplored Biological Activities and Targets of this compound

The biological activities and molecular targets of this compound remain largely uncharted territory. The nicotinamide moiety suggests potential interactions with NAD+-dependent enzymes, but the influence of the 2-methoxyphenyl substitution is unknown. This substitution could steer the molecule towards novel biological targets not typically associated with nicotinamide itself.

High-throughput screening and chemoproteomics approaches could be instrumental in identifying its molecular targets. These unbiased methods could reveal unexpected interactions with proteins involved in various cellular processes, thereby opening up new avenues for therapeutic application. Furthermore, investigating its effects on signaling pathways that are critical in various pathologies would be a crucial step in elucidating its pharmacological profile.

Methodological Advancements Required for Comprehensive this compound Research

To facilitate comprehensive research on this compound, several methodological advancements are necessary. Firstly, the development of a robust and scalable synthetic route is paramount to ensure a consistent supply of the compound for research purposes.

Secondly, the creation of specific and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays, is required for pharmacokinetic and pharmacodynamic studies. These methods would enable the quantification of the compound and its potential metabolites in biological matrices.

Finally, the development of target-specific engagement assays and biomarkers would be crucial to confirm its interaction with its molecular target in cellular and in vivo models and to monitor its biological effects.

Research Gaps and Future Perspectives for this compound in Academic Contexts

The most significant research gap for this compound is the complete absence of primary research literature detailing its biological effects. Future academic research should prioritize a systematic evaluation of this compound, starting with fundamental in vitro profiling.

Key future perspectives for academic research include:

Target Identification and Validation: Employing unbiased screening approaches to identify its molecular target(s) and subsequently validating these interactions through biochemical and cellular assays.

Elucidation of Mechanism of Action: Investigating the downstream signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

In Vivo Proof-of-Concept Studies: Once a clear biological activity and mechanism are established, conducting proof-of-concept studies in relevant animal models of disease will be essential to assess its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to establish a clear structure-activity relationship, which could guide the design of more potent and selective derivatives.

Addressing these research gaps will be fundamental to determining whether this compound holds any promise as a future therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be adapted from methods used for structurally related nicotinamide derivatives. For example, coupling 2-methoxyaniline with nicotinic acid using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) under controlled pH (5–6) and temperature (0–5°C) has been effective for similar compounds, achieving yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol improves purity (>95% by HPLC) .

Key Parameters Table :

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | DCC, 0–5°C, pH 5.5 | 72 | 92 | |

| Purification | Ethyl acetate/hexane (3:7) | 65 | 98 |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR in DMSO-d6 confirm the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and nicotinamide (δ 8.5–9.0 ppm for pyridine protons) moieties .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity assessment .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 257.1) validates molecular weight .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%). Store aliquots at -20°C in amber vials to prevent photodegradation; stability exceeds 6 months under these conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in IC values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or structural variations. For example, fluorophenyl analogs show 10-fold differences in kinase inhibition depending on buffer ionic strength . Validate findings by:

- Replicating assays under standardized conditions (e.g., 25°C, pH 7.4).

- Comparing with structurally defined controls (e.g., SBI-425, a methoxyphenyl sulfonamido nicotinamide with mean IC = 12 nM ± 20%) .

- Performing dose-response curves in triplicate to assess reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets like PARP-1. Focus on:

- Methoxyphenyl Orientation : The 2-methoxy group’s spatial placement affects hydrogen bonding with Thr887 in PARP-1’s NAD binding site .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring improves binding energy (ΔG ≤ -9.5 kcal/mol) .

Q. What experimental approaches validate the compound’s role as a chemical biology probe for target identification?

Q. How do researchers address conflicting solubility data in different solvent systems?

Discrepancies often arise from crystallinity or polymorphic forms. Characterize solubility via:

- Hansen Solubility Parameters : Compare experimental solubility in DMSO, ethanol, and chloroform with calculated HSP values (δD ≈ 18 MPa, δH ≈ 8 MPa) .

- Thermal Analysis : DSC/TGA identifies polymorphs; metastable forms may exhibit 2–3× higher solubility .

Methodological Considerations

- Contradiction Analysis : Always cross-reference structural analogs (e.g., 5-(2-fluorophenyl)nicotinamide vs. 5-(trifluoromethyl)pyrazole derivatives ) to isolate substituent-specific effects.

- Data Reproducibility : Adopt protocols from peer-reviewed studies (e.g., triplicate runs with SD ≤20% ) and report raw data for meta-analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.